Isoquinolin-5-ylmethanamine hydrochloride
Overview
Description
Isoquinolin-5-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 1001906-56-4 . It has a molecular weight of 194.66 .
Molecular Structure Analysis
The molecular formula of this compound is C10H11ClN2 . The InChI code is 1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6,11H2;1H .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
"Isoquinolin-5-ylmethanamine hydrochloride" derivatives have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds exhibit high affinity and oral activity, showing promise in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Prodrug Systems for Drug Delivery
Isoquinoline derivatives have been investigated for their potential as bioreductively activated prodrug systems. These systems are designed for selective drug delivery to hypoxic tissues, enhancing the therapeutic efficacy and minimizing side effects of the drugs (Parveen et al., 1999).
Catalytic Applications in Organic Synthesis
The catalytic properties of isoquinoline derivatives in organic synthesis have been demonstrated, particularly in the context of amidation reactions via C(sp³)-H bond activation. These reactions are facilitated by rhodium(III) catalysts, leading to efficient synthesis pathways for various organic compounds (Wang et al., 2014).
Anticorrosive Agents
Isoquinoline derivatives, specifically 8-hydroxyquinoline derivatives, have been studied for their anticorrosion performance on mild steel in acidic mediums. These compounds act as cathodic inhibitors, demonstrating high efficiency in protecting steel surfaces against corrosion (Douche et al., 2020).
Nucleic Acid Interaction for Drug Design
The interaction of isoquinoline alkaloids with nucleic acids has been a focus of research, revealing the potential of these compounds in drug design. The binding specificity and energetics of these interactions provide valuable insights for the development of new therapeutic agents with targeted actions (Bhadra & Kumar, 2011).
Environmental Applications
Isoquinoline compounds have been explored for environmental applications, such as the degradation of pollutants in wastewater treatment. Specific strains of bacteria capable of degrading isoquinoline were studied for their potential to reduce the content of polycyclic aromatic hydrocarbons (PAHs) in coking wastewater, demonstrating the environmental biotechnology potential of isoquinoline-based research (Guanghua et al., 2011).
Safety and Hazards
Mechanism of Action
Isoquinolin-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula
C10H11ClN2C_{10}H_{11}ClN_{2}C10H11ClN2
. This compound has been the subject of various studies due to its potential biological activities. However, detailed information about its mechanism of action, pharmacokinetics, and biochemical pathways is not readily available in the literature .Pharmacokinetics
Information about its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters is currently unavailable .
Biochemical Analysis
Biochemical Properties
Isoquinolin-5-ylmethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for certain enzymes, affecting their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, influencing gene expression. These interactions can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
isoquinolin-5-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICERHXYXYDDCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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